Lysylcysteine
CAS No.: 106325-92-2
Cat. No.: VC0534239
Molecular Formula: C9H19N3O3S
Molecular Weight: 249.32
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106325-92-2 |
---|---|
Molecular Formula | C9H19N3O3S |
Molecular Weight | 249.32 |
IUPAC Name | (2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoic acid |
Standard InChI | InChI=1S/C9H19N3O3S/c10-4-2-1-3-6(11)8(13)12-7(5-16)9(14)15/h6-7,16H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7-/m0/s1 |
Standard InChI Key | QBGPXOGXCVKULO-BQBZGAKWSA-N |
SMILES | C(CCN)CC(C(=O)NC(CS)C(=O)O)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Composition
Lysylcysteine combines the structural elements of both lysine and cysteine amino acids. The molecular structure features the characteristic peptide bond connecting the carboxyl group of lysine to the amino group of cysteine . The presence of the thiol (-SH) group from cysteine and the amino groups from lysine contributes to its distinctive chemical properties and potential reactivity in biological systems .
Physicochemical Properties
Lysylcysteine exhibits specific physicochemical properties that define its behavior in various environments. These properties, both experimentally determined and computationally predicted, are summarized in the following table:
Property | Value | Source |
---|---|---|
Molecular Formula | C9H19N3O3S | |
Molecular Weight | 249.33 g/mol | |
Density | 1.247±0.06 g/cm³ (Predicted) | |
Boiling Point | 526.9±50.0 °C (Predicted) | |
pKa | 2.92±0.10 (Predicted) | |
SMILES Notation | C(CCN)CC@@HN | |
InChI | InChI=1S/C9H19N3O3S/c10-4-2-1-3-6(11)8(13)12-7(5-16)9(14)15/h6-7,16H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7-/m0/s1 |
The molecular structure includes several functional groups that influence its chemical behavior, including carboxyl, amine, and thiol groups. These groups can participate in various biochemical reactions and interactions within biological systems .
Structural Characteristics
The specific stereochemistry of lysylcysteine is critical to its biological function and recognition. It possesses a defined L-configuration at both amino acid centers, designated as (2S) for the lysine portion and (2R) for the cysteine portion in its IUPAC name . This specific stereochemical arrangement is essential for proper molecular recognition in biological systems and potential interactions with enzymes or receptors .
Biological Role and Significance
Metabolic Context
Lysylcysteine primarily functions as an intermediate metabolite in protein catabolism pathways. It represents an incomplete breakdown product of protein digestion or protein catabolism processes . Within the metabolic context, most dipeptides like lysylcysteine serve as short-lived intermediates that are further broken down into their constituent amino acids through various proteolytic pathways . These amino acids can then enter their specific degradation pathways or be utilized for new protein synthesis.
Research Status and Detection Methods
Current Research Landscape
The research landscape surrounding lysylcysteine is notably limited. Based on literature reviews, very few scientific articles have been specifically dedicated to investigating this dipeptide . This gap in research presents an opportunity for future investigations into its biological roles, potential applications, and quantitative analysis in various biological samples and food products.
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